Cas no 915920-61-5 (N-(2-Fluorobenzyl)-3-pentanamine hydrobromide)

N-(2-Fluorobenzyl)-3-pentanamine hydrobromide is a fluorinated amine derivative with potential applications in pharmaceutical and chemical research. The incorporation of a 2-fluorobenzyl group enhances its reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry. The hydrobromide salt form improves stability and solubility, facilitating handling and storage. This compound may serve as a precursor in the synthesis of bioactive molecules, particularly those targeting neurological or receptor-based pathways. Its structural features, including the fluorinated aromatic ring and secondary amine functionality, offer versatility for further derivatization. The product is suitable for controlled laboratory use under appropriate safety protocols.
N-(2-Fluorobenzyl)-3-pentanamine hydrobromide structure
915920-61-5 structure
Product Name:N-(2-Fluorobenzyl)-3-pentanamine hydrobromide
CAS No:915920-61-5
MF:C12H19BrFN
MW:276.188366174698
CID:5733089
PubChem ID:28065405
Update Time:2025-05-20

N-(2-Fluorobenzyl)-3-pentanamine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 1609406-61-2
    • 915920-61-5
    • N-(2-fluorobenzyl)-3-pentanamine hydrobromide
    • N-(2-Fluorobenzyl)pentan-3-amine hydrobromide
    • AKOS030254024
    • MFCD13186553
    • [(2-FLUOROPHENYL)METHYL](PENTAN-3-YL)AMINE HYDROBROMIDE
    • N-(2-Fluorobenzyl)pentan-3-aminehydrobromide
    • N-[(2-fluorophenyl)methyl]pentan-3-amine;hydrobromide
    • Benzenemethanamine, N-(1-ethylpropyl)-2-fluoro-
    • N-(2-Fluorobenzyl)-3-pentanamine hydrobromide
    • Inchi: 1S/C12H18FN.BrH/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13;/h5-8,11,14H,3-4,9H2,1-2H3;1H
    • InChI Key: GPKWWOXXGPFAJK-UHFFFAOYSA-N
    • SMILES: Br.FC1C=CC=CC=1CNC(CC)CC

Computed Properties

  • Exact Mass: 275.06849g/mol
  • Monoisotopic Mass: 275.06849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 145
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.968±0.06 g/cm3(Predicted)
  • Boiling Point: 247.5±15.0 °C(Predicted)
  • pka: 9.26±0.29(Predicted)

N-(2-Fluorobenzyl)-3-pentanamine hydrobromide Security Information

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Additional information on N-(2-Fluorobenzyl)-3-pentanamine hydrobromide

Introduction to N-(2-Fluorobenzyl)-3-pentanamine Hydrobromide (CAS No. 915920-61-5)

N-(2-Fluorobenzyl)-3-pentanamine hydrobromide, identified by its CAS number 915920-61-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its structural uniqueness and its potential applications in the development of novel therapeutic agents. The presence of a fluorobenzyl moiety and a primary amine group in the pentanamine backbone imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The fluorobenzyl group, characterized by its electron-withdrawing effect and aromatic stability, plays a crucial role in modulating the reactivity and binding affinity of the molecule. This feature is particularly advantageous in medicinal chemistry, where fluorine substitution often enhances metabolic stability and pharmacokinetic profiles of drug candidates. The 3-pentanamine moiety, on the other hand, provides a flexible alkyl chain that can be further functionalized to achieve specific biological activities. The hydrobromide salt form of this compound enhances its solubility in aqueous media, making it more suitable for pharmaceutical formulations and in vitro studies.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. N-(2-Fluorobenzyl)-3-pentanamine hydrobromide has been explored as a key intermediate in the synthesis of molecules that interact with enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on kinases and other therapeutic targets. The ability to modify the pentanamine backbone allows for the creation of libraries of compounds with tailored properties, facilitating high-throughput screening and lead optimization.

The incorporation of fluorine into pharmaceutical compounds is well-documented for its ability to improve pharmacological properties. The 2-fluorobenzyl group in N-(2-Fluorobenzyl)-3-pentanamine hydrobromide contributes to this phenomenon by enhancing lipophilicity and reducing susceptibility to metabolic degradation. This characteristic is particularly relevant in the context of drug design, where optimizing pharmacokinetic parameters is essential for achieving desired therapeutic outcomes. Furthermore, the primary amine functionality provides a site for further derivatization, enabling the synthesis of more complex structures with enhanced biological activity.

The synthesis of N-(2-Fluorobenzyl)-3-pentanamine hydrobromide involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include the formation of the C-N bond between the pentanamine and fluorobenzyl groups, followed by salt formation with hydrobromic acid. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are critical in ensuring that the final product meets stringent pharmaceutical standards.

Ongoing research continues to uncover new applications for N-(2-Fluorobenzyl)-3-pentanamine hydrobromide. For example, studies are exploring its potential as a precursor for radiolabeled probes used in diagnostic imaging. The stability and reactivity of this compound make it an ideal candidate for conjugation with radioisotopes, enabling precise targeting of biological markers in disease detection. Additionally, its role as a building block in peptidomimetics is being investigated, with the aim of developing novel therapeutic strategies that mimic natural bioactive peptides while offering improved pharmacological profiles.

The chemical properties of N-(2-Fluorobenzyl)-3-pentanamine hydrobromide, particularly its solubility and reactivity, make it a valuable asset in both academic research and industrial applications. Its ability to serve as a versatile intermediate allows chemists to explore diverse chemical spaces, leading to the discovery of new drugs with improved efficacy and safety profiles. As our understanding of molecular interactions continues to evolve, compounds like N-(2-Fluorobenzyl strong >)-< strong >3-pentanamine hydrobromide strong >will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.

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